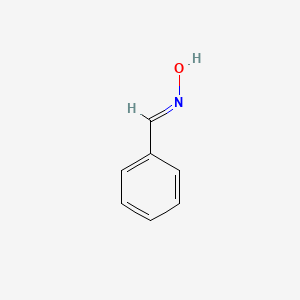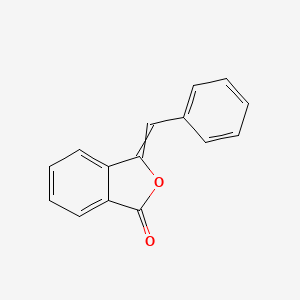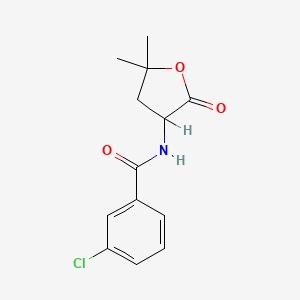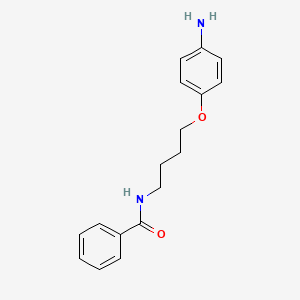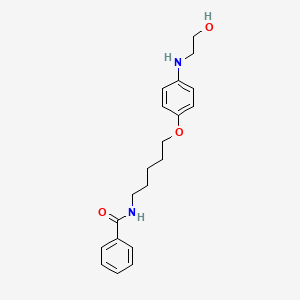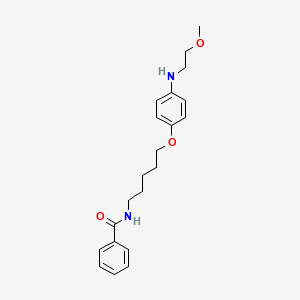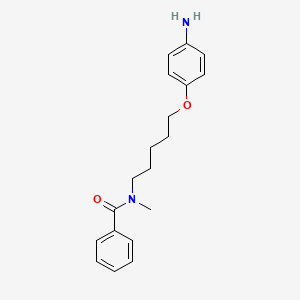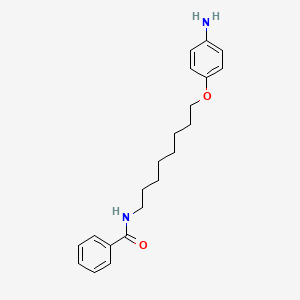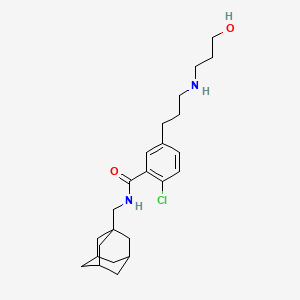
AZD-9056
概要
説明
AZD-9056は、P2X7プリン受容体の選択的アンタゴニストとして作用する低分子です。この受容体は、炎症や痛みを含むさまざまな生理学的および病理学的プロセスに関与しています。 This compoundは、関節リウマチやその他の炎症性疾患などの状態における潜在的な治療効果について調査されています .
科学的研究の応用
Chemistry: It serves as a tool compound for studying the P2X7 receptor and its role in various chemical processes.
Biology: AZD-9056 is used to investigate the biological functions of the P2X7 receptor in cellular and molecular biology.
Medicine: The compound has been evaluated in clinical trials for its potential therapeutic effects in rheumatoid arthritis and other inflammatory diseases
Industry: This compound is used in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research
作用機序
AZD-9056は、P2X7プリン受容体に選択的に結合して阻害することでその効果を発揮します。この受容体は、細胞外アデノシン三リン酸(ATP)によって活性化されるリガンド依存性イオンチャネルです。this compoundによるP2X7受容体の阻害は、炎症や痛みを引き起こす下流のシグナル伝達イベントを防ぎます。 これに関与する分子標的および経路には、ATP誘発イオンフラックスの阻害と、プロ炎症性サイトカインの放出の抑制が含まれます .
生化学分析
Biochemical Properties
AZD-9056 interacts with the P2X7 receptor, a type of purinergic receptor . The P2X7 receptor plays a significant role in inflammation and pain-causing diseases . This compound is a potent inhibitor of this receptor, thereby influencing biochemical reactions associated with these conditions .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those involved in inflammation and pain. By antagonizing the P2X7 receptor, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the P2X7 receptor, thereby inhibiting its function . This receptor is involved in various cellular processes, including inflammation and pain signaling . By inhibiting the P2X7 receptor, this compound can alter these processes at the molecular level .
Temporal Effects in Laboratory Settings
It has been used in trials studying the basic science and treatment of Rheumatoid Arthritis .
Dosage Effects in Animal Models
It has been used in trials studying the basic science and treatment of Rheumatoid Arthritis .
Metabolic Pathways
Given its role as a P2X7 receptor antagonist, it likely interacts with enzymes and cofactors involved in inflammation and pain signaling .
Transport and Distribution
Given its role as a P2X7 receptor antagonist, it likely interacts with transporters or binding proteins associated with this receptor .
Subcellular Localization
Given its role as a P2X7 receptor antagonist, it likely localizes to areas of the cell where this receptor is present .
準備方法
合成経路と反応条件
AZD-9056の合成には、コア構造の調製から始まり、官能基の修飾が続く、複数のステップが含まれます。主なステップには以下が含まれます。
コア構造の形成: これは、フェニルプロピルアミン誘導体を適切な試薬と反応させてコア構造を形成することを含みます。
官能基の修飾:
工業生産方法
This compoundの工業生産は、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を行います。プロセスには以下が含まれます。
バッチ合成: 大量の出発原料を、制御された条件下でバッチ反応器で反応させます。
化学反応の分析
反応の種類
AZD-9056は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、その生物学的活性をさらに調査することができます .
科学研究の応用
化学: P2X7受容体とそのさまざまな化学プロセスにおける役割を研究するためのツール化合物として役立ちます。
生物学: this compoundは、細胞および分子生物学におけるP2X7受容体の生物学的機能を調査するために使用されます。
類似化合物との比較
類似化合物
A-438079: 同様の抗炎症特性を持つ別の選択的P2X7受容体アンタゴニスト。
JNJ-47965567: 前臨床研究で使用されている強力で選択的なP2X7受容体アンタゴニスト。
GSK1482160: 炎症性疾患における潜在的な治療用途を持つP2X7受容体アンタゴニスト
AZD-9056の独自性
This compoundは、P2X7受容体に対する高い選択性と効力により、ユニークです。それは臨床試験で広く研究されており、その安全性と有効性に関する豊富なデータを提供しています。 さらに、そのよく特徴付けられた作用機序と良好な薬物動態特性により、研究開発のための貴重なツール化合物となっています .
特性
IUPAC Name |
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35ClN2O2/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQAARMBHJCUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345304-65-6 | |
| Record name | AZD-9056 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345304656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-9056 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-9056 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F13K378W4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

